molecular formula C16H11BrN4 B14226695 7-Bromo-3-methyl-5-(pyridin-3-yl)-2H-pyrazolo[4,3-c]isoquinoline CAS No. 824968-85-6

7-Bromo-3-methyl-5-(pyridin-3-yl)-2H-pyrazolo[4,3-c]isoquinoline

Cat. No.: B14226695
CAS No.: 824968-85-6
M. Wt: 339.19 g/mol
InChI Key: RJXOTSDXLAEJEC-UHFFFAOYSA-N
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Description

7-Bromo-3-methyl-5-(pyridin-3-yl)-2H-pyrazolo[4,3-c]isoquinoline is a heterocyclic compound that features a pyrazoloisoquinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-methyl-5-(pyridin-3-yl)-2H-pyrazolo[4,3-c]isoquinoline typically involves multi-step reactions starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . The process involves the coupling of a brominated isoquinoline derivative with a pyridine boronic acid under palladium catalysis.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-methyl-5-(pyridin-3-yl)-2H-pyrazolo[4,3-c]isoquinoline can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

7-Bromo-3-methyl-5-(pyridin-3-yl)-2H-pyrazolo[4,3-c]isoquinoline has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Biological Studies: Studied for its interactions with biological macromolecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 7-Bromo-3-methyl-5-(pyridin-3-yl)-2H-pyrazolo[4,3-c]isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit a particular enzyme by binding to its active site.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine: Similar structure but different substitution pattern.

    3-Methyl-5-(pyridin-3-yl)-1H-pyrazolo[4,3-c]quinoline: Lacks the bromine atom.

Uniqueness

7-Bromo-3-methyl-5-(pyridin-3-yl)-2H-pyrazolo[4,3-c]isoquinoline is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

824968-85-6

Molecular Formula

C16H11BrN4

Molecular Weight

339.19 g/mol

IUPAC Name

7-bromo-3-methyl-5-pyridin-3-yl-2H-pyrazolo[4,3-c]isoquinoline

InChI

InChI=1S/C16H11BrN4/c1-9-14-16(21-20-9)12-5-4-11(17)7-13(12)15(19-14)10-3-2-6-18-8-10/h2-8H,1H3,(H,20,21)

InChI Key

RJXOTSDXLAEJEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C3=C(C=C(C=C3)Br)C(=N2)C4=CN=CC=C4

Origin of Product

United States

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